

Chemical structure and properties of Z-IETD-pNA

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Compound of Interest

Compound Name: Z-IETD-pNA

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Z-IETD-pNA: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Applications of a Key Caspase-8 Substrate

This technical guide provides a comprehensive overview of **Z-IETD-pNA** (benzyloxycarbonyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-p-nitroanilide), a crucial tool for researchers in the fields of apoptosis, inflammation, and drug development. This document details its chemical properties, mechanism of action, and its application in studying the activity of caspase-8 and granzyme B.

Core Properties and Chemical Structure

Z-IETD-pNA is a synthetic tetrapeptide derivative that serves as a colorimetric substrate for caspase-8 and, to a lesser extent, granzyme B and caspase-10.[1][2][3] The peptide sequence, lle-Glu-Thr-Asp (IETD), is specifically designed to mimic the cleavage site of pro-caspase-3, a natural substrate of caspase-8.[2] The N-terminus is protected by a benzyloxycarbonyl (Z) group, which enhances cell permeability, while the C-terminus is linked to the chromophore p-nitroaniline (pNA).

Physicochemical Characteristics

The key physical and chemical properties of **Z-IETD-pNA** are summarized in the table below, providing essential data for its use in experimental settings.



Property	Value
Full Chemical Name	benzyloxycarbonyl-L-isoleucyl-L-α-glutamyl-L- threonyl-N-(4-nitrophenyl)-L-α-asparagine
Molecular Formula	C33H42N6O13
Molecular Weight	730.72 g/mol [4]
CAS Number	348079-18-5[5] / 219138-21-3[4] (Note: Discrepancy exists in literature)
Appearance	White to off-white powder
Solubility	Soluble in DMSO[4]
Storage Conditions	Store at -20°C, protected from light[4]

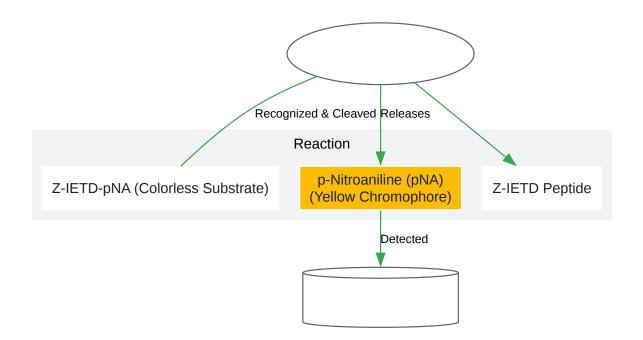
Mechanism of Action and Detection Principle

The utility of **Z-IETD-pNA** in biochemical assays lies in its straightforward and robust detection mechanism. Caspase-8, an initiator caspase in the extrinsic apoptosis pathway, is a cysteine protease that specifically recognizes and cleaves the peptide backbone after the aspartic acid residue in the IETD sequence.

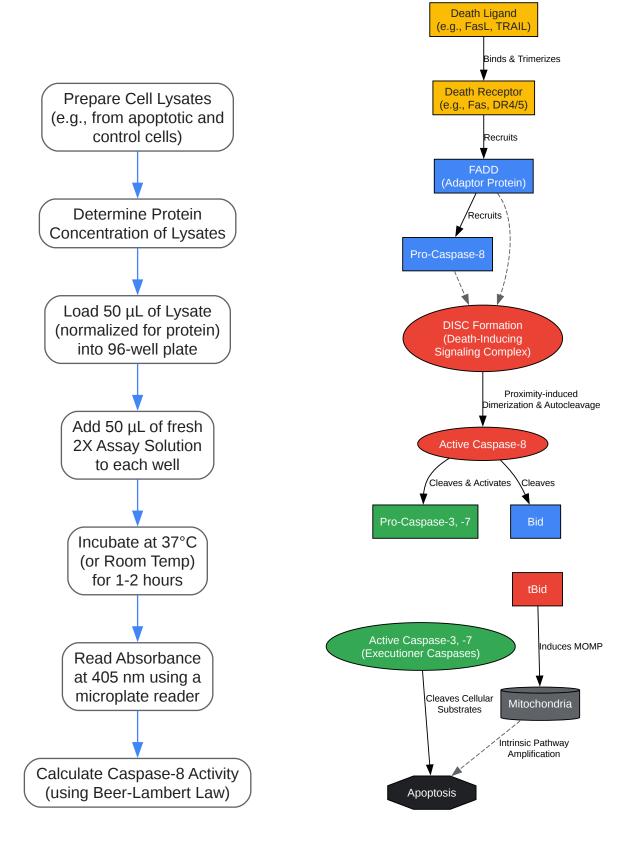
This enzymatic cleavage liberates the p-nitroaniline (pNA) moiety. While the intact substrate is colorless, free pNA is a yellow chromophore that exhibits strong absorbance at a wavelength of 400-405 nm.[2][6] The rate of pNA release, measured as an increase in absorbance over time, is directly proportional to the enzymatic activity of caspase-8 in the sample.

The workflow for this detection method is illustrated below.









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